6-溴-2-萘基 β-D-吡喃葡萄糖苷

描述

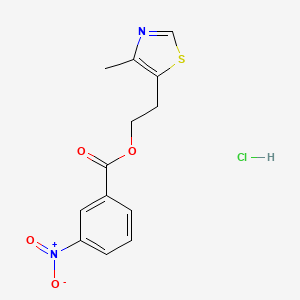

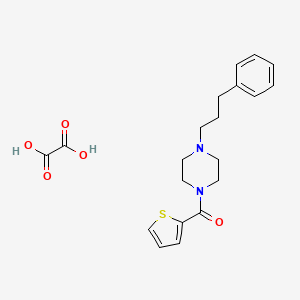

6-Bromo-2-naphthalenyl-b-D-mannopyranoside: is a compound with the molecular formula C16H17BrO6 and a molecular weight of 385.21 g/mol . It is a vital biomedical asset, serving as an invaluable investigative resource to selectively target the intricate research and biochemical assessment of glycoprotein- and carbohydrate-associated metabolic enzymes.

科学研究应用

6-Bromo-2-naphthalenyl-b-D-mannopyranoside has a wide range of scientific research applications:

Chemistry: It is used as a substrate in glycosidase assays to study enzyme kinetics and mechanisms.

Biology: The compound is employed in the investigation of glycoprotein and carbohydrate metabolism, aiding in the understanding of diseases like diabetes and metabolic disorders.

Medicine: It serves as a diagnostic tool in biochemical assays to detect enzyme activity in various biological samples.

Industry: The compound is used in the food and environmental industries to detect peroxidase activity.

作用机制

安全和危害

6-Bromo-2-naphthyl beta-D-glucopyranoside may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-naphthalenyl-b-D-mannopyranoside typically involves the reaction of 6-bromo-2-naphthol with a mannopyranosyl donor under glycosylation conditions. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions often include anhydrous solvents like dichloromethane and low temperatures to ensure high yield and selectivity .

Industrial Production Methods: Industrial production methods for 6-Bromo-2-naphthalenyl-b-D-mannopyranoside involve large-scale glycosylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, solvent, and catalyst concentration .

化学反应分析

Types of Reactions: 6-Bromo-2-naphthalenyl-b-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 2-naphthalenyl-b-D-mannopyranoside.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products:

Oxidation: Naphthoquinones.

Reduction: 2-Naphthalenyl-b-D-mannopyranoside.

Substitution: Various substituted naphthalenyl-mannopyranosides depending on the nucleophile used.

相似化合物的比较

6-Bromo-2-naphthyl α-D-mannopyranoside: Similar in structure but differs in the anomeric configuration (α vs.

6-Bromo-2-naphthyl β-D-glucopyranoside: Similar in structure but has a glucopyranoside moiety instead of a mannopyranoside.

Uniqueness: 6-Bromo-2-naphthalenyl-b-D-mannopyranoside is unique due to its specific β-D-mannopyranoside configuration, which makes it a selective substrate for certain glycosidases. This selectivity is crucial for studying specific enzyme activities and metabolic pathways.

属性

IUPAC Name |

2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRXQZJJCPRATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864599 | |

| Record name | 6-Bromonaphthalen-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28541-84-6 | |

| Record name | 6-Bromo-2-naphthyl alpha-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028541846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

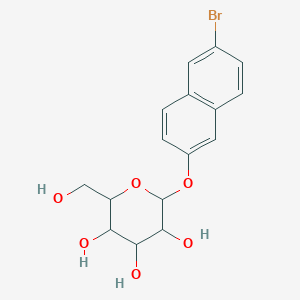

Q1: What is the mechanism of action of 6-Bromo-2-naphthyl-beta-D-galactopyranoside and how is it used to detect beta-galactosidase activity?

A1: 6-Bromo-2-naphthyl-beta-D-galactopyranoside acts as a chromogenic substrate for beta-galactosidase. [, , ] When hydrolyzed by the enzyme, it releases 6-bromo-2-naphthol. This product can then undergo azo-coupling with a suitable reagent like hexazotized p-rosaniline or basic fuchsine, resulting in the formation of an insoluble reddish-brown diazonium salt. [, ] The intensity of this color change serves as a visual and quantifiable indicator of beta-galactosidase activity.

Q2: How does the localization of beta-galactosidase affect its detection using 6-Bromo-2-naphthyl-beta-D-galactopyranoside?

A2: Studies have shown that 6-Bromo-2-naphthyl-beta-D-galactopyranoside can be used to detect both intracellular and extracellular beta-galactosidase activity. [, ] For example, when using plant callus cultures or roots, the appearance of a reddish-brown coloration in the agar medium surrounding the sample indicates the presence of extracellular beta-galactosidase. [, ] This localized staining allows researchers to differentiate between the enzyme's activity inside and outside of cells.

Q3: Are there alternative substrates for detecting beta-galactosidase activity, and how do they compare to 6-Bromo-2-naphthyl-beta-D-galactopyranoside?

A3: Yes, other substrates like p-nitrophenyl-beta-D-galactopyranoside (PNPG) are also used for detecting beta-galactosidase activity. [, ] While both PNPG and 6-Bromo-2-naphthyl-beta-D-galactopyranoside are hydrolyzed by the enzyme, they differ in their detection methods. PNPG hydrolysis results in a yellow product that can be measured spectrophotometrically, while 6-Bromo-2-naphthyl-beta-D-galactopyranoside relies on a visual color change after azo-coupling. The choice of substrate depends on the specific experimental requirements and desired sensitivity.

Q4: What factors can influence the sensitivity of 6-Bromo-2-naphthyl-beta-D-galactopyranoside in detecting beta-galactosidase activity?

A4: Several factors can impact the sensitivity of this assay. One key factor is the pH of the reaction environment, as the enzymatic activity of beta-galactosidase is pH-dependent. [, ] Additionally, the concentration of the substrate, the duration of the reaction, and the presence of potential inhibitors or activators can all influence the assay's sensitivity and should be carefully considered during experimental design.

Q5: Beyond its use in enzymatic assays, are there other research applications for 6-Bromo-2-naphthyl-beta-D-galactopyranoside?

A5: While primarily employed as a substrate for beta-galactosidase detection, the unique properties of 6-Bromo-2-naphthyl-beta-D-galactopyranoside could potentially extend to other research areas. For instance, its ability to release a detectable product upon enzymatic hydrolysis might be valuable in developing novel biosensors or imaging probes. Further research is needed to explore these potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B3478719.png)

![2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-cyclohexylacetamide](/img/structure/B3478725.png)

![2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3478728.png)

![5-(4-ethylphenyl)-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3478740.png)

![5-(4-fluorophenyl)-N-[4-(4-morpholinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3478746.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B3478766.png)

![2-NITRO-N-{4-[({2-[4-({4-[(2-NITROBENZOYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-6-YL}AMINO)CARBONYL]PHENYL}BENZAMIDE](/img/structure/B3478782.png)

![2-{2-[(2-chlorophenyl)amino]vinyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B3478803.png)